molecular formula C11H21NO2 B8441897 Methyldelta-piperidinovalerate

Methyldelta-piperidinovalerate

カタログ番号: B8441897
分子量: 199.29 g/mol
InChIキー: FYXPGVQYAFYJIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyldelta-piperidinovalerate is a synthetic organic compound featuring a piperidine ring, a structural motif of significant importance in medicinal chemistry and drug discovery . Piperidine derivatives are prevalent in more than twenty classes of pharmaceuticals and are known to exhibit a wide range of biological activities . This structural class is found in molecules that act on various neurotransmitter receptors in the central nervous system, including dopamine and serotonin receptors, and are investigated for their potential in understanding and treating neurological conditions . Furthermore, piperidine-based compounds are frequently explored as modulators of enzymes like monoamine oxidase (MAO), which is a key therapeutic target for neurodegenerative diseases . The specific research applications, biological targets, and detailed mechanism of action for Methyldelta-piperidinovalerate are [awaiting further characterization/research]. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant scientific literature on analogous piperidine structures for guidance on potential experimental directions .

特性

分子式

C11H21NO2

分子量

199.29 g/mol

IUPAC名

methyl 5-piperidin-1-ylpentanoate

InChI

InChI=1S/C11H21NO2/c1-14-11(13)7-3-6-10-12-8-4-2-5-9-12/h2-10H2,1H3

InChIキー

FYXPGVQYAFYJIY-UHFFFAOYSA-N

正規SMILES

COC(=O)CCCCN1CCCCC1

製品の起源

United States

類似化合物との比較

Ethyl 2-(Piperidin-4-yl)acetate

Structural Differences :

  • Methyldelta-piperidinovalerate has a five-carbon valerate chain with a piperidine group at the δ-position, whereas ethyl 2-(piperidin-4-yl)acetate features a two-carbon acetate chain with a piperidine ring at the 4-position of the acetate .
  • Ester Group : Methyl (CH₃) vs. ethyl (C₂H₅), affecting lipophilicity and metabolic stability.

Physicochemical Properties :

Property Methyldelta-piperidinovalerate (Predicted) Ethyl 2-(Piperidin-4-yl)acetate
Molecular Weight (g/mol) ~215.3 185.23
Boiling Point (°C) ~315–330 297.3 ± 33.0
LogP (lipophilicity) ~2.5–3.0 1.4
Hydrogen Bond Acceptors 3 3
BBB Permeability Likely high Yes (predicted)

Pirisudanol Dimaleate

Structural Differences :

  • Pirisudanol dimaleate contains a succinate ester and a pyridine ring, contrasting with Methyldelta-piperidinovalerate’s valerate-piperidine structure .
  • Functional Groups: Pirisudanol has hydroxyl and dimethylamino groups, enhancing polarity.

Physicochemical and Pharmacological Contrasts :

Property Methyldelta-piperidinovalerate Pirisudanol Dimaleate
Solubility Lower (hydrophobic chain) Higher (polar groups)
Bioavailability Moderate (ester hydrolysis) High (salt form)
Therapeutic Use Not established Neuroprotective agent

Key Insight: Pirisudanol’s dimaleate salt improves solubility, a strategy that could be applied to Methyldelta-piperidinovalerate for pharmaceutical development.

(R)-2,3-Dihydroxy-3-methylvalerate

Structural Differences :

  • This compound is a hydroxy fatty acid with a branched chain and hydroxyl groups, unlike Methyldelta-piperidinovalerate’s linear esterified structure .

Physicochemical Comparison :

Property Methyldelta-piperidinovalerate (R)-2,3-Dihydroxy-3-methylvalerate
Hydrogen Bond Donors 0 2 (hydroxyl groups)
LogS (aqueous solubility) ~−2.5 ~−1.2 (more soluble)
Metabolic Pathway Ester hydrolysis β-oxidation or conjugation

Functional Impact: The hydroxyl groups in (R)-2,3-dihydroxy-3-methylvalerate increase solubility and metabolic complexity, whereas Methyldelta-piperidinovalerate’s ester group may render it a prodrug with delayed activation.

準備方法

Reaction Overview

Methyl δ-iodovalerate reacts with excess piperidine in benzene under heated conditions, yielding methyldelta-piperidinovalerate via an SN2 mechanism . The iodide leaving group is displaced by the piperidine nucleophile, forming the C–N bond at the δ-position of the valerate ester.

Key Reaction Parameters:

Component Quantity Role
Methyl δ-iodovalerate30.0 g (0.124 mol)Substrate
Piperidine42.5 g (0.50 mol)Nucleophile/Base
Benzene250 mLSolvent
Temperature60°CReaction condition
Time3 hoursReaction duration

Procedure:

  • Dissolve methyl δ-iodovalerate and piperidine in benzene.

  • Heat the mixture at 60°C for 3 hours.

  • Cool, concentrate, and purify via recrystallization or distillation.

Mechanistic Insight :
The reaction proceeds via a bimolecular nucleophilic substitution (SN2), where piperidine attacks the δ-carbon of the iodovalerate ester. The polar aprotic solvent (benzene) stabilizes the transition state, though its low polarity suggests potential involvement of a radical pathway under heating.

Alternative Methodologies and Comparative Analysis

Hypothetical Protocol:

Component Quantity Role
Methyl δ-bromovalerate1.0 equivSubstrate
Piperidine1.2 equivNucleophile
PdCl₂/XPhos5 mol%Catalyst
THFSolventReaction medium
Temperature75°CReaction condition

Advantage : Higher selectivity and reduced side reactions compared to SN2.
Challenge : Requires specialized catalysts and inert conditions.

Example Conditions:

  • Substrate: Methyl 3-oxovalerate

  • Catalyst: RuCl₂(S)-BINAP

  • Pressure: 30 atm H₂

  • Yield: 97% ee (enantioselective reduction)

Limitation : Requires synthesis of δ-ketovalerate precursors, adding steps.

Optimization Strategies and Reaction Mechanisms

Solvent and Temperature Effects

  • Benzene vs. Polar Aprotic Solvents : Benzene’s low polarity may limit SN2 efficiency. Switching to acetonitrile or DMF could enhance nucleophilicity but risks ester hydrolysis.

  • Temperature Control : Excess heat (>80°C) promotes elimination byproducts (e.g., δ-valerolactone).

Piperidine Stoichiometry

Using a 4:1 molar ratio of piperidine to iodovalerate ensures complete conversion by neutralizing HI byproducts, acting as a base.

Challenges and Practical Considerations

  • Toxicity of Benzene : Substituting with toluene or THF reduces health risks.

  • Iodide Handling : Methyl δ-iodovalerate is moisture-sensitive; storage under inert atmosphere is critical.

  • Purification : Silica gel chromatography or fractional distillation isolates the product from residual piperidine and solvents.

Q & A

Basic Research Questions

What are the recommended methodologies for synthesizing Methyldelta-piperidinovalerate, and how can purity be validated?

Synthesis should follow protocols for structurally similar heterocyclic compounds, such as microwave-assisted reactions for improved yield and reduced side products . Post-synthesis, validate purity using:

  • Chromatographic techniques (HPLC or GC-MS) to identify impurities.
  • Spectroscopic methods (NMR, FT-IR) to confirm molecular structure .
  • Elemental analysis to verify stoichiometric ratios.
    Document procedural deviations (e.g., solvent purity, temperature fluctuations) to troubleshoot batch inconsistencies .

How should researchers design initial experiments to assess Methyldelta-piperidinovalerate’s physicochemical properties?

Adopt a tiered approach:

In silico modeling (e.g., QSAR) to predict solubility, logP, and stability.

Empirical testing :

  • Solubility profiles across pH gradients.
  • Thermal stability via differential scanning calorimetry (DSC).
  • Hydrolytic degradation studies under accelerated conditions .
    Compare results with structurally analogous compounds to identify outliers requiring mechanistic investigation .

What statistical frameworks are optimal for analyzing preliminary bioactivity data?

Use hypothesis-driven analyses:

  • Dose-response curves (non-linear regression) to estimate IC50/EC50 values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Power analysis to determine sample size adequacy for follow-up studies .
    Report effect sizes and confidence intervals to contextualize significance beyond p-values .

Advanced Research Questions

How can researchers resolve contradictions between in vitro and in vivo efficacy data for Methyldelta-piperidinovalerate?

Systematically evaluate:

  • Pharmacokinetic factors : Bioavailability, metabolic stability (e.g., liver microsomal assays).
  • Experimental design : Species-specific differences, dosing regimens, and endpoint measurements .
  • Data normalization : Adjust for confounding variables (e.g., protein binding in vitro vs. in vivo).
    Use meta-analytic techniques to aggregate findings from independent studies and identify bias sources .

What strategies optimize the reproducibility of Methyldelta-piperidinovalerate’s synthetic protocols?

Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata standardization : Document reaction conditions (catalyst purity, solvent grade) in machine-readable formats .
  • Collaborative validation : Cross-lab replication with blinded operators.
  • Open-source repositories : Share raw spectral data (NMR, MS) for peer verification .

How to design a mixed-methods study investigating Methyldelta-piperidinovalerate’s mechanism of action?

Integrate:

  • Quantitative : Transcriptomic/proteomic profiling to identify target pathways.
  • Qualitative : Semi-structured interviews with domain experts to contextualize omics data .
    Ensure alignment with PICOT criteria (Population: cell lines; Intervention: compound exposure; Comparison: untreated controls; Outcome: pathway modulation; Time: longitudinal assays) .

What meta-analysis frameworks are suitable for reconciling disparate toxicity findings across studies?

Follow PRISMA guidelines:

Systematic search : Include databases like PubMed, Embase, and preprint servers.

Risk-of-bias assessment : Use tools like ROB-2 for in vivo studies.

Statistical harmonization : Convert endpoints (e.g., LD50) to standardized metrics.

Subgroup analysis : Stratify by administration route, species, or formulation .

Methodological Guidance for Complex Scenarios

How to address challenges in long-term stability studies of Methyldelta-piperidinovalerate?

  • Accelerated stability testing : Use ICH Q1A guidelines (25°C/60% RH, 40°C/75% RH).
  • Degradation product identification : LC-MS/MS coupled with molecular networking.
  • Real-time monitoring : Deploy IoT-enabled sensors for continuous data collection in storage conditions .

What ethical considerations apply when transitioning from preclinical to clinical research?

  • PICOT refinement : Define patient populations, comparator therapies, and clinical endpoints .
  • Regulatory compliance : Submit detailed safety data (e.g., genotoxicity, cardiovascular effects) to IRBs .
  • Data transparency : Pre-register trials on ClinicalTrials.gov and share adverse event databases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。